3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGWFNTKXWYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646875 | |
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-28-2 | |
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 6 Methyl 1h Pyrrolo 2,3 B Pyridine and Its Structural Analogues
Strategic Approaches for Introducing Bromine at the C3 Position
The introduction of a bromine atom at the C3 position of the pyrrolo[2,3-b]pyridine nucleus is a critical step. The electron-rich nature of the pyrrole (B145914) ring directs electrophilic substitution preferentially to this position.
The most direct method for introducing bromine at the C3 position is through electrophilic halogenation. The inherent electronic properties of the 1H-pyrrolo[2,3-b]pyridine system favor substitution at the C3-position of the pyrrole moiety. rsc.org Various brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a common and effective choice due to its mild reaction conditions and high selectivity.
The reaction typically involves treating the 6-methyl-1H-pyrrolo[2,3-b]pyridine substrate with an equimolar amount of the brominating agent in an inert solvent. The choice of solvent and temperature can influence the reaction rate and yield.
Table 1: Conditions for Direct C3-Bromination
| Starting Material | Brominating Agent | Solvent | Temperature | Product |
|---|---|---|---|---|
| 6-methyl-1H-pyrrolo[2,3-b]pyridine | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or Acetonitrile | 0 °C to Room Temp. | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
This table presents typical, generalized conditions for the direct bromination reaction.
While direct bromination is highly regioselective for the C3 position in the parent system, alternative strategies can be employed, particularly for more complex or sensitive substrates. Directed ortho-metalation offers a powerful method for functionalizing specific positions on a pyridine (B92270) ring. znaturforsch.comznaturforsch.com In this approach, a directing group on the pyridine ring coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophilic bromine source.
For the synthesis of a C3-brominated pyrrolopyridine, this strategy is less direct. It would typically involve functionalization of the pyridine ring prior to the pyrrole ring's formation. A more common precursor-based approach involves a halogen/metal exchange. znaturforsch.com This method starts with a pre-functionalized pyridine, for instance, a 3-iodopyridine (B74083) derivative. Treatment with an organomagnesium or organolithium reagent can selectively replace the iodine with a metal, which can then be used in subsequent coupling reactions to build the pyrrole ring. znaturforsch.com
Key steps in a hypothetical precursor functionalization approach:
Start with a functionalized pyridine: A pyridine ring bearing a directing group and a halogen (e.g., iodine or bromine) is selected.
Metalation: A directed metalation or halogen/metal exchange is performed to generate a reactive organometallic species. znaturforsch.comznaturforsch.com
Quenching/Coupling: The organometallic intermediate is reacted with appropriate reagents to construct the pyrrole ring, ultimately leading to the desired brominated product.
Methodologies for Installing the C6 Methyl Group
The placement of the methyl group at the C6 position (on the pyridine portion of the scaffold) is typically achieved by starting with a precursor that already contains this functionality.
Direct methylation of an existing pyrrolo[2,3-b]pyridine ring at the C6 position is challenging and not a commonly employed synthetic strategy. Such reactions often lack regioselectivity and can lead to a mixture of products, including methylation on the pyrrole nitrogen. The pyridine ring is generally electron-deficient, making it less susceptible to standard electrophilic methylation, while nucleophilic methylation would require specific activation.
The most efficient and widely used strategy for synthesizing 6-methyl-substituted pyrrolo[2,3-b]pyridines involves constructing the bicyclic system from a starting material that already possesses the methyl group at the desired position. Modified versions of classical indole (B1671886) syntheses, such as the Fischer indole synthesis or the Madelung synthesis, are well-suited for this purpose. rsc.org
For example, a modified Fischer indole synthesis could involve the condensation of 2-hydrazinyl-5-methylpyridine (B14905) with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization and aromatization to yield the 6-methyl-1H-pyrrolo[2,3-b]pyridine core.
Table 2: Example Precursor for C6-Methyl Group Installation
| Synthetic Method | Methylated Precursor | Reagent | Product |
|---|---|---|---|
| Modified Fischer Synthesis | 5-Methyl-2-hydrazinopyridine | Pyruvic acid | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
This table illustrates how precursors containing the methyl group are used in cyclization reactions to form the core structure.
Convergent and Divergent Synthetic Pathways to this compound
A divergent synthesis is generally the most practical approach. This strategy begins with the synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core structure. This is accomplished by using a methylated pyridine precursor in a cyclization reaction, as detailed in section 2.2.2. rsc.org Once this core intermediate is obtained, it can be subjected to various functionalization reactions. For the target compound, a highly regioselective direct bromination at the C3 position is performed, as described in section 2.1.1. rsc.org
A convergent approach, while synthetically possible, is often more complex. It would involve preparing a brominated pyrrole synthon and a methylated pyridine synthon separately, followed by a final coupling step to form the bicyclic ring. This typically requires more steps and careful management of protecting groups.
Table 3: Overview of a Divergent Synthetic Pathway
| Step | Reaction | Starting Material | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|---|
| 1 | Cyclization (e.g., Fischer or Madelung type) | Appropriate 5-methylpyridine derivative | Acid or Base catalyst | 6-methyl-1H-pyrrolo[2,3-b]pyridine |
This two-step divergent sequence leverages the reliability of forming the methylated core structure first, followed by the predictable and high-yielding electrophilic bromination of the pyrrole ring.
Advanced Functionalization and Derivatization of the this compound Core
The this compound scaffold, also known as 3-bromo-6-methyl-7-azaindole, offers multiple sites for chemical modification. Its strategic functionalization is crucial for developing new molecular entities with tailored properties. Advanced methodologies have targeted the C3 bromine center, the pyrrole nitrogen (N1), the C6 methyl group, and the pyridine ring, alongside more complex remote functionalization strategies.
Transition-Metal Catalyzed Cross-Coupling Reactions at the C3 Bromine Center (e.g., Suzuki, Heck)
The bromine atom at the C3 position is a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are paramount in this context, enabling the formation of new carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.org
The Suzuki-Miyaura coupling is a robust method for attaching aryl or heteroaryl substituents to the C3 position. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromo-azaindole with an organoboron reagent, such as a boronic acid or its ester. organic-chemistry.orglibretexts.org The choice of catalyst system is critical for achieving high yields, and modern systems often utilize bulky, electron-rich phosphine ligands like SPhos to facilitate the reaction with challenging substrates. acs.org An efficient chemo-selective one-pot method has been developed for the synthesis of diverse C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles, highlighting the sequential reactivity that can be achieved. acs.org While this example uses a 3-iodo precursor, the principles are directly applicable to the 3-bromo analogue, which would typically require slightly more forcing conditions.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd2dba3 (5) | SPhos (5) | Cs2CO3 | Toluene/Ethanol (1:1) | 60 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd2dba3 (5) | SPhos (5) | Cs2CO3 | Toluene/Ethanol (1:1) | 60 | 89 |
| 3 | 4-Methoxyphenylboronic acid | Pd2dba3 (5) | SPhos (5) | Cs2CO3 | Toluene/Ethanol (1:1) | 60 | 93 |
| 4 | 4-Fluorophenylboronic acid | Pd2dba3 (5) | SPhos (5) | Cs2CO3 | Toluene/Ethanol (1:1) | 60 | 79 |
Table 1: Examples of Suzuki-Miyaura C3-Arylation on a 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine precursor, demonstrating the typical conditions and high yields achievable for C3 functionalization. Data adapted from a study on a closely related substrate. acs.org
The Heck reaction provides a pathway to introduce alkenyl substituents at the C3 position. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the 3-bromo-azaindole with an alkene in the presence of a base. nih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org Intramolecular Heck reactions have also been employed in the synthesis of the broader azaindole family. nih.gov A cascade C-N cross-coupling/Heck reaction has been described for a straightforward synthesis of various substituted azaindoles from amino-o-bromopyridines. nih.gov
Chemical Modifications of the Pyrrole Nitrogen (N1)
The pyrrole N1-H in this compound is moderately acidic and can be readily deprotonated and substituted. lookchem.com This site is a key point for modulation of the molecule's physicochemical properties and for installing protecting groups to direct subsequent reactions.
N-Alkylation can be achieved using a strong base like sodium hydride (NaH) followed by treatment with an alkyl halide. This is a common strategy to protect the pyrrole nitrogen or to introduce specific alkyl groups that may be important for biological activity.
N-Arylation is another important modification, often accomplished through copper-catalyzed Chan-Lam or Ullmann-type couplings. lookchem.comresearchgate.netacs.org These reactions couple the azaindole with arylboronic acids or aryl halides. An effective protocol for the N-arylation of 7-azaindoles utilizes catalytic copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) in DMF, with the addition of lithium chloride (LiCl) found to improve reaction yields. lookchem.com
| Entry | Aryl Halide | Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | K2CO3 | LiCl | DMF | 120 | 85 |
| 2 | 4-Iodotoluene | CuI (10) | K2CO3 | LiCl | DMF | 120 | 81 |
| 3 | 2-Bromopyridine | CuI (10) | K2CO3 | LiCl | DMF | 120 | 72 |
| 4 | 3-Bromopyridine | CuI (10) | K2CO3 | LiCl | DMF | 120 | 75 |
Table 2: Examples of Copper-Catalyzed N-Arylation of 7-Azaindole (B17877). lookchem.com
Elaboration of the C6 Methyl Group and Pyridine Ring System
Functionalization of the pyridine ring, particularly at positions adjacent to the existing methyl group, allows for significant structural diversification. One of the most powerful techniques for this is Directed ortho-Metalation (DoM) . baranlab.orguwindsor.ca This strategy involves the use of a directed metalation group (DMG) to achieve regioselective deprotonation and subsequent reaction with an electrophile. For the 7-azaindole scaffold, a common approach involves placing a carbamoyl (B1232498) DMG on the N1 nitrogen, which directs lithiation to the C2 position. scispace.comresearchgate.net
To functionalize the C6 position, a "DoM dance" strategy can be employed. researchgate.net A carbamoyl group is first installed at the N7 position of the pyridine nitrogen. This directs metalation with a strong base like lithium diisopropylamide (LDA) to the C6 position. Quenching with an electrophile installs a substituent at C6. Subsequently, the carbamoyl group can be induced to "dance" or migrate from N7 to the thermodynamically more stable N1 position, freeing up the N7 position and preparing the molecule for further functionalization at a different site, such as C2. scispace.comresearchgate.net
While direct functionalization of the C6-methyl group is less common, standard methods of benzylic functionalization could be applied. This would involve radical bromination or deprotonation with a strong base to generate a benzylic anion, which could then react with various electrophiles.
Remote Functionalization Strategies on the Pyrrolo[2,3-b]pyridine Scaffold
Remote functionalization refers to the selective modification of a position that is not in immediate proximity to existing functional groups. C-H activation has emerged as a powerful tool for such transformations, allowing for the direct conversion of C-H bonds into new functional groups, thus avoiding the need for pre-functionalized substrates. rsc.org
For the 7-azaindole scaffold, palladium-catalyzed direct arylation of the pyridine ring has been achieved via N-oxide activation. nih.gov By forming the N-oxide at the pyridine nitrogen (N7), the electronic properties of the ring are altered, enabling regioselective C-H arylation at the C4 position. Subsequent deoxygenation restores the original pyridine ring. This strategy allows for functionalization at a site that is remote from the pyrrole ring and the C3-bromo substituent. The aforementioned DoM dance strategy also represents a form of remote functionalization, enabling iterative functionalization at the C6 and C2 positions. scispace.comresearchgate.net
Sustainable and Efficient Synthetic Protocols for this compound
The development of sustainable and efficient (or "green") chemistry protocols is of paramount importance in modern organic synthesis. For the this compound core and its derivatives, several strategies have been employed to improve efficiency and reduce environmental impact.
One-pot reactions and cascade sequences significantly enhance efficiency by reducing the number of separate reaction and purification steps. The one-pot sequential Suzuki-Miyaura arylation at C3 and C6 is a prime example, saving time, reagents, and solvents. acs.org Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, such as the C-N cross-coupling/Heck reaction to build the azaindole core, also represent a highly efficient approach. nih.gov
Microwave-assisted synthesis has been shown to dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govnih.govijpsjournal.com Suzuki-Miyaura couplings on related bromo-heterocycles have been successfully performed under microwave irradiation, suggesting this technology is highly applicable for the functionalization of this compound. researchgate.net
Other sustainable approaches include the use of more environmentally benign solvents like water or ionic liquids, and the development of catalyst systems that are reusable or operate at very low loadings. wikipedia.orgorganic-chemistry.org Mechanochemical methods, such as ball-milling, which can reduce or eliminate the need for bulk solvents, have also been successfully applied to Heck reactions, offering a greener alternative to traditional solution-phase synthesis. organic-chemistry.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo 6 Methyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Elucidating the Role of C3 Bromine in Ligand-Target Interactions and Pharmacological Efficacy
The bromine atom at the C3 position of the 7-azaindole (B17877) core is a critical feature that significantly influences both the synthetic accessibility of derivatives and their ultimate biological activity. It can serve either as a key interaction moiety itself or, more commonly, as a synthetic handle for introducing a diverse range of substituents via cross-coupling reactions.
The C3 position is an active site for substitution on the 7-azaindole ring. researchgate.net The bromine atom can be readily replaced using reactions like the Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups. nih.gov This synthetic versatility allows for extensive exploration of the chemical space around this position to optimize interactions with a target protein.
For instance, in the development of HIV-1 integrase inhibitors, the C3 position was functionalized with different aryl groups. nih.gov SAR studies revealed that the nature of the substituent on this C3-aryl ring was critical for inhibitory activity. A three-fold increase in strand transfer (ST) inhibition was observed when a para-methylphenyl group was introduced at C3 compared to an unsubstituted phenyl ring. nih.gov Furthermore, a para-methoxy group, another π-donor, maintained this enhanced activity, suggesting that π-donor characteristics at the para position of the C3 aryl ring are beneficial for interacting with the catalytic domain of HIV-1 integrase. nih.gov Conversely, meta substitution on the C3 phenyl ring was found to be detrimental to biological activity. nih.gov In some cases, the presence of specific groups like benzo[d] nih.govnih.govdioxole at the C3 position was shown to contribute to strong electrostatic interactions with Mg²⁺ ions within the enzyme's active site. nih.gov
Contribution of the C6 Methyl Moiety to Molecular Recognition and Biological Response
The substituent at the C6 position of the 1H-pyrrolo[2,3-b]pyridine framework plays a significant role in modulating the biological activity of its derivatives. While the C3 position is often explored for specific interactions deep within a binding pocket, the C6 position can influence broader aspects of molecular recognition, solubility, and metabolic stability.
In the context of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, the C6 methyl group provides a baseline of lipophilicity and can engage in favorable hydrophobic interactions within the target's binding site. However, SAR studies on related scaffolds demonstrate that modification at this position can lead to substantial gains in potency. For example, studies on 3,6-disubstituted 7-azaindoles as HIV-1 integrase inhibitors showed that diaryl derivatives were generally better inhibitors than the C3 monoaryl derivatives. nih.gov
The addition of a second aryl group at the C6 position was found to significantly enhance the percentage of strand transfer inhibition. nih.gov For example, the introduction of a 4-pyridyl ring at the C6 position of a C3-substituted analog resulted in a ~1.3-fold increase in inhibitory activity. nih.gov In another case, a derivative with a 2,4-difluorophenyl group at C3 and a 4-methoxyphenyl (B3050149) group at C6 exhibited a strong 72% inhibition of strand transfer. nih.gov This highlights the synergistic contribution of substitutions at both the C3 and C6 positions. The data suggests that while the C6 methyl group provides a starting point, its replacement with larger, electronically diverse groups like aryl or heteroaryl moieties can lead to more potent compounds by accessing additional binding interactions. Conversely, certain substitutions, such as a 3-thienyl group at C6, were found to decrease the inhibitory activity. nih.gov
Impact of N1 Substitutions on Potency, Selectivity, and ADME Profiles
The pyrrole (B145914) nitrogen (N1) of the 1H-pyrrolo[2,3-b]pyridine scaffold is a critical interaction point that can act as a hydrogen bond donor. The decision to substitute this position has profound implications for a compound's binding mode, potency, selectivity, and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
In many instances, particularly in kinase inhibitors, the unsubstituted N1-H is essential for activity. The 7-azaindole scaffold often functions as a "hinge-binder," where the N1-H and the pyridine (B92270) nitrogen (N7) form two crucial hydrogen bonds with the hinge region of the protein kinase, mimicking the binding pattern of adenine (B156593) in ATP. nih.gov For certain Cdc7 kinase inhibitors, a lack of substitution on the pyrrole nitrogen was deemed essential for enhanced activity. mdpi.com
However, in other contexts, N1 substitution is a viable strategy to modulate a compound's properties. N-alkylation, such as N-methylation, prevents the nitrogen from acting as a hydrogen bond donor but can improve other characteristics. For example, N1 substitutions can enhance cell permeability and oral bioavailability by masking a polar N-H group. They can also block metabolic pathways involving the N1 position, potentially increasing the compound's half-life. In a series of JAK1-selective inhibitors, an N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamide was successfully designed as a selective scaffold. nih.gov
Conversely, inappropriate N1 substitution can be detrimental. In studies of HIV-1 integrase inhibitors, N1-protected diaryl compounds, such as those with a p-methoxybenzyl (PMB) group, were not effective. nih.gov This indicates that either the steric bulk of the protecting group interfered with binding or that the N1-H interaction was indeed important for this specific target. Therefore, the impact of N1 substitution is highly context-dependent, and the decision to modify this position must be based on the specific target and the desired therapeutic profile.
Systematic SAR Analysis of Peripheral Substituents and Linkers on the Pyrrolo[2,3-b]pyridine Framework
Systematic analysis of peripheral substituents on the this compound framework reveals clear trends for achieving potent and selective compounds. The core scaffold provides a platform for strategic placement of various chemical moieties at positions C3 and C6, with the nature of these substituents dictating the biological outcome. researchgate.net
As discussed, derivatization of the C3 and C6 positions with aryl groups has been a successful strategy for developing HIV-1 integrase inhibitors. nih.gov The SAR for these compounds is quite specific, indicating that electronic and steric properties are key determinants of activity. For instance, π-donor groups at the para-position of the C3-aryl ring are consistently favored, while meta-substitutions are disfavored. nih.gov The addition of aryl groups at C6 generally boosts potency over C3-mono-substituted analogs. nih.gov
The following table summarizes the SAR data for a series of 3,6-disubstituted 7-azaindole analogs as HIV-1 integrase inhibitors, demonstrating the impact of peripheral substituents.
| Compound | C3-Substituent | C6-Substituent | % Strand Transfer Inhibition (@ 10 µM) | Reference |
|---|---|---|---|---|
| 10a | Phenyl | Cl | 14% | nih.gov |
| 10b | 4-Methylphenyl | Cl | 43% | nih.gov |
| 10d | 4-Methoxyphenyl | Cl | 56% | nih.gov |
| 11d | 2,4-Difluorophenyl | 4-Methoxyphenyl | 72% | nih.gov |
| 11e | Phenyl | 3-Thienyl | 54% | nih.gov |
| 11f | Benzo[d] nih.govnih.govdioxol-5-yl | 4-Pyridyl | 71% | nih.gov |
The introduction of linker moieties is another strategy to modulate activity. In the design of c-Met kinase inhibitors, a 1,2,3-triazole moiety was used to link the pyrrolo[2,3-b]pyridine core to another part of the molecule. nih.gov SAR studies on these compounds indicated that electron-withdrawing groups were required on the linker portion of the molecule to properly modulate the electron density and improve inhibitory activity. nih.gov
Conformational and Stereochemical Effects on the SAR of this compound Analogues
The three-dimensional arrangement of substituents on the 1H-pyrrolo[2,3-b]pyridine scaffold is a crucial determinant of biological activity. Conformational flexibility can allow a molecule to adopt numerous shapes, not all of which are conducive to binding with the intended target. Therefore, strategies that restrict molecular rotation to favor a bioactive conformation can lead to significant improvements in potency.
Studies on structurally related heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, have demonstrated the value of conformational restriction. researchgate.netbohrium.com By introducing sterically demanding groups or through cyclization strategies, the rotation around key single bonds can be limited. This pre-organizes the molecule into a lower-energy conformation that more closely matches the bound state, reducing the entropic penalty of binding and thereby increasing affinity. For example, the double alkylation of a pyrrolo[3,2-d]pyrimidine derivative resulted in restricted rotation of a phenoxy ring, leading to a potent compound with an EC₅₀ of 7.4 nM. researchgate.net
Molecular modeling and ¹H NMR studies can be used to determine the preferred conformation of active compounds. researchgate.netbohrium.com These analyses often reveal that the most potent analogues adopt a specific twisted or planar conformation that is crucial for optimal interaction with the target protein. researchgate.net
Stereochemistry also plays a vital role. The introduction of chiral centers, for instance in N1-substituents or in side chains attached to the core, can lead to enantiomers with vastly different biological activities. In a series of JAK1 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, the separated enantiomers of a key compound were evaluated. nih.gov The (S,S)-enantiomer exhibited excellent potency for JAK1 and superior selectivity over other JAK isoforms compared to its corresponding enantiomer, underscoring the importance of precise stereochemical control in drug design. nih.gov
Biological Activities and Mechanistic Pathways of 3 Bromo 6 Methyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Anti-Oncogenic Activities and Molecular Targets
The 1H-pyrrolo[2,3-b]pyridine core structure has proven to be a versatile template for the development of potent anti-cancer agents. These derivatives interfere with key signaling pathways that are crucial for tumor growth, progression, and survival.
Kinase Inhibition Profiles (e.g., Fibroblast Growth Factor Receptor (FGFR) Inhibition)
A primary mechanism through which these compounds exert their anti-oncogenic effects is the inhibition of protein kinases, which are critical regulators of cellular signaling. Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers, making it an attractive therapeutic target. nih.gov
Researchers have synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and identified them as potent FGFR inhibitors. nih.gov Through structural optimization, a lead compound, designated 4h , was developed. This compound demonstrated potent, pan-FGFR inhibitory activity, with a high degree of ligand efficiency. nih.gov The inhibitory concentrations (IC₅₀) of compound 4h against different FGFR isoforms highlight its potent and relatively selective profile. nih.gov
| FGFR Isoform | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Cell Cycle Modulation and Apoptosis Induction Pathways
Beyond kinase inhibition, these derivatives can induce programmed cell death, or apoptosis, a crucial process for eliminating cancerous cells. nih.govfrontiersin.org The pro-apoptotic activity of 1H-pyrrolo[2,3-b]pyridine derivatives is often linked to their ability to modulate the cell cycle and activate apoptotic signaling cascades. nih.gov
The potent FGFR inhibitor, compound 4h , has been shown to induce apoptosis in breast cancer cells (4T1). nih.gov Mechanistic studies revealed that treatment with this compound leads to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2. Concurrently, there is an increase in the levels of cleaved caspase-3, an executioner caspase that plays a central role in the apoptotic process. nih.gov This indicates that the compound triggers the intrinsic apoptosis pathway, a common mechanism for anti-cancer drugs. acs.org
Inhibition of Cellular Proliferation, Migration, and Invasion
The progression of cancer is characterized by uncontrolled cell proliferation and the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated the ability to inhibit these critical cellular processes.
In vitro studies have confirmed that compound 4h effectively inhibits the proliferation of 4T1 breast cancer cells. Furthermore, the compound significantly curtails the migration and invasion capabilities of these cancer cells, suggesting its potential to prevent or slow the metastatic spread of tumors. nih.gov
Immunomodulation in the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal components that plays a critical role in tumor progression and immune evasion. mdpi.com Modulating the immune components of the TME is a promising strategy in cancer therapy. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potential as immunomodulators.
Certain derivatives act as inhibitors of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of various inflammatory and immune mediators. nih.gov By targeting JAK3, these compounds can modulate immune cell activity, such as T-cell proliferation, which is crucial for anti-tumor immunity. nih.govresearchgate.net Additionally, other pyrrolo[2,3-b]pyridine-based compounds have been developed as Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. These inhibitors can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype, thereby remodeling the tumor immune microenvironment to be less hospitable for cancer growth. acs.org
Anti-Inflammatory and Immune System Modulation
The 1H-pyrrolo[2,3-b]pyridine scaffold is also a foundation for developing agents that target inflammatory pathways, which are often dysregulated in various diseases, including cancer.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4B) and Cytokine Suppression
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP. PDE4, particularly the PDE4B isoform, is predominantly expressed in inflammatory and immune cells and is a key regulator of inflammation. nih.gov Inhibition of PDE4B leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines. frontiersin.orgnih.gov
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B. nih.gov One notable compound, 11h , demonstrated significant PDE4B inhibitory activity and was shown to be effective in cellular assays. nih.govnih.gov Specifically, compound 11h significantly inhibited the release of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine, from macrophages that were stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govnih.gov
| Compound | Target | IC₅₀ (μM) | Effect |
|---|---|---|---|
| 11h | PDE4B | 0.14 | Significantly inhibited TNF-α release from macrophages |
This activity highlights the potential of these compounds for the treatment of inflammatory diseases where cytokine overproduction is a key pathological feature. nih.gov
Targeting Inflammatory Signaling Cascades
Research has illuminated the capacity of pyrrolo[2,3-b]pyridine derivatives to interfere with inflammatory cascades through multiple mechanisms. A notable target is the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of pro-inflammatory prostaglandins. Certain fused pyrrole (B145914) compounds, specifically pyrrolopyridine derivatives, have demonstrated promising activity as COX-2 inhibitors. Molecular docking studies have suggested that these compounds can adopt a unique binding pose within the COX-2 active site, distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen (B1674241). For instance, while diclofenac typically forms a hydrogen bond with Tyr 355 and ibuprofen interacts with Arg 120, some active pyrrolopyridine molecules have shown different binding interactions, contributing to their anti-inflammatory effects.
Beyond COX-2, the Janus kinase (JAK) family, particularly JAK3, represents another crucial target for immunomodulation and anti-inflammatory intervention. JAKs are pivotal in cytokine signaling pathways that drive immune and inflammatory responses. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as novel immunomodulators that target JAK3. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly enhance JAK3 inhibitory activity. This targeted inhibition can modulate interleukin-2 (B1167480) (IL-2)-stimulated T-cell proliferation, a key process in the adaptive immune response.
Furthermore, phosphodiesterase 4 (PDE4), an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), is a well-established target for anti-inflammatory therapies. The PDE4B isoform is of particular interest due to its expression in inflammatory cells. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and identified as potent and selective inhibitors of PDE4B. mdpi.com These compounds have been shown to significantly inhibit the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from macrophages, demonstrating their potential in treating inflammatory conditions. mdpi.com
| Target Enzyme | Compound Class | Observed Effect |
| Cyclooxygenase-2 (COX-2) | Fused pyrroles (pyrrolopyridines) | Inhibition of enzyme activity, reduction of prostaglandin (B15479496) synthesis. |
| Janus Kinase 3 (JAK3) | 1H-pyrrolo[2,3-b]pyridine derivatives | Inhibition of kinase activity, modulation of IL-2-stimulated T-cell proliferation. |
| Phosphodiesterase 4B (PDE4B) | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Selective inhibition, significant reduction of TNF-α release from macrophages. mdpi.com |
Antimicrobial and Anti-Infective Potentials
The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to its significant antimicrobial and anti-infective properties. Derivatives have been investigated for their efficacy against a broad range of pathogens, including bacteria, viruses, fungi, and mycobacteria.
Broad-Spectrum Antibacterial Activity and Mechanisms of Action
Derivatives of the broader pyrrolopyridine class have demonstrated notable antibacterial activity. For instance, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents. The most active of these compounds exhibited a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against Escherichia coli. Mechanistic studies suggested that its mode of action may involve the blockage of bacterial translation.
Furthermore, research into pyrrolo[2,3-b]quinoxalines has revealed their potential as antibacterial agents. Certain compounds from this class have shown inhibitory activity against both Gram-negative (E. coli) and Gram-positive (Bacillus spizizenii) bacteria. The antibacterial efficacy of these compounds underscores the potential of the fused pyrrolo-pyridine core in the development of new antibacterial drugs.
| Bacterial Strain | Compound Class | Observed Activity |
| Escherichia coli | 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | MIC value of 3.35 µg/mL. |
| Escherichia coli | Pyrrolo[2,3-b]quinoxaline derivatives | Inhibitory activity observed. |
| Bacillus spizizenii | Pyrrolo[2,3-b]quinoxaline derivatives | Inhibitory activity observed. |
Antiviral and Antifungal Efficacy
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, a close analog of the pyrrolo[2,3-b]pyridine core, has been extensively studied for its antiviral properties. Nucleoside derivatives of 7-deazapurine are recognized for their diverse biological activities, including potent antiviral effects. These compounds can act as analogs of biogenic purine (B94841) nucleosides and interfere with viral replication. For example, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). nih.gov
In the realm of antifungal research, pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties have shown remarkable activity. Certain synthesized compounds exhibited significant antifungal effects when compared to the standard fungicide mycostatin. researchgate.net This highlights the potential of incorporating the pyrrolo-pyridine core into structures designed to combat fungal infections.
Mycobacterial Growth Inhibition
The global health threat of tuberculosis has spurred the search for novel anti-mycobacterial agents. Pyrrolopyridine derivatives have emerged as a promising area of investigation. For instance, 3H-pyrrolo[2,3-c]quinolines have been explored for the development of new anti-tuberculosis agents, with some derivatives showing good in vitro activity against virulent strains of Mycobacterium tuberculosis. The mechanism of action for these compounds was found to be the allosteric inhibition of glutamate-5-kinase, an essential enzyme in the proline biosynthesis pathway of the bacterium.
Additionally, a review of pyrrolo[3,4-c]pyridine derivatives has highlighted their potential as antimycobacterial agents. zsmu.edu.ua These findings suggest that the broader class of pyrrolopyridines, including derivatives of 3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, could be a valuable scaffold for the development of new drugs to combat mycobacterial infections.
Neuropharmacological Effects and Central Nervous System Targets
The pyrrolo[2,3-b]pyridine scaffold has also been investigated for its potential to interact with targets within the central nervous system (CNS), leading to various neuropharmacological effects.
Anticonvulsant and Antiepileptic Properties
While direct studies on the anticonvulsant properties of this compound derivatives are limited, research on related heterocyclic structures suggests potential in this area. The pyrrolopyridine core is present in compounds that exhibit CNS activity. For example, derivatives of pyrrolo[3,4-c]pyridine have been studied for their analgesic and sedative effects, indicating their ability to modulate neuronal signaling. mdpi.com
Furthermore, compounds with structural similarities, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a selective mGlu5 receptor antagonist, have demonstrated anticonvulsant activity in animal models of epilepsy. nih.gov The shared methyl-pyridine substructure suggests that appropriately substituted pyrrolo[2,3-b]pyridines could also interact with CNS targets relevant to epilepsy. The development of novel bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit has also yielded compounds with significant anticonvulsant properties in pentylenetetrazole-induced seizure models. mdpi.com These findings collectively support the exploration of this compound derivatives as potential candidates for the development of new anticonvulsant and antiepileptic therapies.
Analgesic and Sedative Modalities
While the broader class of pyrrolopyridines has been investigated for nervous system effects, specific research into the analgesic and sedative properties of 1H-pyrrolo[2,3-b]pyridine derivatives is not extensively documented in the available literature. However, studies on isomeric structures, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have demonstrated notable analgesic and sedative activities. nih.govdntb.gov.uamdpi.com For instance, certain derivatives of this isomeric scaffold were found to be more active than aspirin (B1665792) in the "writhing" test, a model for assessing pain. nih.govdntb.gov.ua Some of these compounds also significantly inhibited locomotor activity in mice, with two derivatives prolonging the duration of thiopental-induced sleep, indicating sedative potential. nih.gov Although these findings relate to a different pyrrolopyridine isomer, they suggest a potential avenue for future investigation into the 1H-pyrrolo[2,3-b]pyridine core.
Therapeutic Relevance in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a particularly promising framework for developing agents against neurodegenerative diseases, most notably Alzheimer's disease.
Alzheimer's Disease:
A key pathological hallmark of Alzheimer's disease is the formation of neurofibrillary tangles resulting from the hyperphosphorylation of the tau protein. nih.gov Glycogen synthase kinase 3β (GSK-3β) is a crucial enzyme in this process, making it a prime therapeutic target. nih.govekb.eg Researchers have designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine-based compounds that act as potent GSK-3β inhibitors. nih.gov
One such derivative, S01 (5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide), has demonstrated exceptionally potent inhibition of GSK-3β with a half-maximal inhibitory concentration (IC50) at the subnanomolar level. nih.govresearchgate.netnih.gov In cellular assays, S01 effectively decreased levels of phosphorylated tau protein (p-tau-Ser396) and increased the expression of neurogenesis-related biomarkers. nih.govnih.gov Furthermore, in an animal model using zebrafish, S01 was shown to significantly ameliorate dyskinesia. nih.govnih.gov An earlier compound from the same class, B10, also showed significant, though less potent, GSK-3β inhibition. nih.gov
| Compound | Target | Activity (IC50) | Therapeutic Area |
|---|---|---|---|
| S01 | GSK-3β | 0.35 ± 0.06 nM | Alzheimer's Disease |
| B10 | GSK-3β | 66 nM | Alzheimer's Disease |
Beyond enzyme inhibition, derivatives of this scaffold have been developed for diagnostic purposes. The compound [18F]MK-3328 is a 1H-pyrrolo[2,3-b]pyridine derivative developed as a promising positron emission tomography (PET) agent for the detection and visualization of β-amyloid (Aβ) plaques, another key feature of Alzheimer's disease. nih.gov
Parkinson's Disease:
While direct studies on 1H-pyrrolo[2,3-b]pyridine derivatives for Parkinson's disease are limited in the available research, related heterocyclic structures have been explored as potential treatments. Specifically, pyrrolopyrimidines, which share a fused pyrrole ring, have been described as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase associated with Parkinson's disease. nih.gov This suggests that the broader structural class may hold potential for targeting pathways relevant to Parkinson's, warranting further investigation into the 1H-pyrrolo[2,3-b]pyridine scaffold itself.
Metabolic and Endocrine System Modulation
Antidiabetic Activity through Glucose Homeostasis Regulation
Specific investigations into the antidiabetic properties of 1H-pyrrolo[2,3-b]pyridine derivatives are not detailed in the current body of research. However, studies on related pyridine-fused heterocyclic systems indicate potential for this class of compounds in regulating glucose homeostasis.
For example, derivatives of the isomeric 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells. mdpi.comresearchgate.net One highly active derivative from this series exhibited an EC50 of 0.016 µM in a human GPR119 cAMP assay, a target involved in glucose-stimulated insulin (B600854) secretion. nih.gov Additionally, another related scaffold, pyrazolo[3,4-b]pyridine, has yielded derivatives that act as α-amylase inhibitors, an enzyme involved in carbohydrate digestion. Several of these compounds displayed IC50 values significantly more potent than the reference drug acarbose. mdpi.com These findings in related heterocyclic structures highlight the potential for derivatives of the 1H-pyrrolo[2,3-b]pyridine core to be developed as modulators of glucose metabolism.
Emerging Therapeutic Applications
Reversal of Multi-Drug Resistance (MDR) Phenotypes
Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which eject drugs from cancer cells. researchgate.net While there is no direct evidence from the provided search results on 1H-pyrrolo[2,3-b]pyridine derivatives reversing MDR, research into structurally related compounds is promising. Tyrosine kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been shown to directly interact with and inhibit the function of P-gp, thereby reversing resistance to chemotherapeutic agents in MDR cancer cell lines. researchgate.net This activity in a similar heterocyclic system suggests a possible, though currently unexplored, application for 1H-pyrrolo[2,3-b]pyridine derivatives.
Antihypertensive and Antipyretic Effects
Some compounds containing a pyrrole or pyridine (B92270) ring have been evaluated for cardiovascular activity. nih.gov General reviews on antihypertensive agents have mentioned the pyrrolo[2,3-b]pyridine structure among various heterocyclic compounds with potential biological activities, but specific data on their antihypertensive effects are not provided. derpharmachemica.com
There is no information available in the cited research regarding the potential antipyretic effects of this compound or its derivatives.
Role as Protein Degrader Building Blocks
Extensive searches of scientific literature and chemical databases did not yield specific information on the use of this compound or its direct derivatives as building blocks for protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues.
Protein degraders are bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. These molecules are typically constructed from three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting these two moieties.
The core structure of this compound belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds. Derivatives of this scaffold have been investigated for various biological activities, including as inhibitors of kinases such as GSK-3β and phosphodiesterase 4B (PDE4B). In principle, a potent and selective binder for a protein of interest, derived from this or any other chemical scaffold, could be incorporated into a PROTAC as the "warhead" that targets the POI for degradation.
However, at present, there is no published research that specifically describes the synthesis or application of a PROTAC or other protein degrader that utilizes a this compound-based ligand. The development of novel protein degraders is a rapidly advancing field of research, and it is conceivable that this scaffold could be explored for such purposes in the future. Should such research be published, this section would be updated to include the relevant findings, including details on the specific derivatives synthesized, the target proteins, the E3 ligases recruited, and the efficacy of the resulting degraders.
Computational Chemistry and in Silico Drug Design for 3 Bromo 6 Methyl 1h Pyrrolo 2,3 B Pyridine Systems
Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties
A thorough review of existing literature reveals no dedicated studies employing quantum mechanical or Density Functional Theory (DFT) calculations to determine the electronic and spectroscopic properties of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. While computational studies have been performed on other derivatives of the pyrrolo[2,3-b]pyridine scaffold to investigate properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and simulated spectra, this specific compound has not been the subject of such published research. ajchem-a.com Therefore, no data tables or detailed research findings on its calculated electronic structure or spectroscopic characteristics are available.
Molecular Docking and Ligand-Protein Interaction Profiling
There are no publicly available molecular docking studies that have specifically investigated the binding of this compound to any protein target. The scientific literature contains numerous examples of docking studies with other substituted pyrrolo[2,3-b]pyridine analogs against various biological targets, such as kinases and phosphodiesterases. ajchem-a.comnih.gov However, the unique substitution pattern of a bromo group at the 3-position and a methyl group at the 6-position has not been computationally evaluated in the context of ligand-protein interactions.
As no molecular docking studies have been reported, there is no information regarding the potential binding sites or key amino acid residue interactions for this compound within any protein active site.
Consequently, without any docking or other binding assay simulations, there are no predicted binding affinities (such as docking scores or calculated inhibition constants) for this compound against any biological target.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions
No molecular dynamics (MD) simulations for this compound have been published. MD simulations are used to understand the conformational flexibility of a molecule and its dynamic behavior when interacting with a biological target over time. While such studies exist for the broader class of pyrrolopyridine derivatives, the specific conformational landscape and dynamic interaction profile of this compound remain uninvestigated in the available scientific literature.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Design
A search for Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies that include this compound yielded no results. QSAR models are developed using a series of compounds to correlate their chemical structures with their biological activities. researchgate.net For a QSAR or pharmacophore model to be developed or validated, data on a series of related compounds, including their biological activities, are required. There is no evidence of this compound being included in any such dataset for the development of predictive models.
Virtual Screening and De Novo Drug Design Approaches
There are no reports of this compound being used as a scaffold or query in virtual screening campaigns or as a starting point for de novo drug design. Virtual screening involves the computational screening of large libraries of compounds to identify potential hits, and de novo design involves the computational generation of novel molecular structures. The absence of this specific molecule in such studies indicates it has not been a focus of large-scale computational drug discovery efforts documented in public databases.
Preclinical Pharmacological Evaluation and Adme Tox Profiling of 3 Bromo 6 Methyl 1h Pyrrolo 2,3 B Pyridine Lead Candidates
In Vitro and In Vivo Pharmacokinetics (PK)
The pharmacokinetic properties of 1H-pyrrolo[2,3-b]pyridine derivatives are critical to their development as therapeutic agents. Key parameters such as metabolic stability, plasma protein binding, and permeability are evaluated to predict the in vivo behavior of these compounds.
Metabolic Stability and Metabolite Identification
Metabolic stability is a crucial factor in determining the half-life and oral bioavailability of a drug candidate. Studies on various 1H-pyrrolo[2,3-b]pyridine analogues have shown that their stability in liver microsomes can be modulated through structural modifications.
For instance, certain 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, developed as JAK3 inhibitors, exhibited high intrinsic clearance in human liver microsomes, suggesting rapid metabolism. researchgate.net Conversely, other studies on related pyrrolopyridine structures have noted that the addition of a methyl group can sometimes improve metabolic stability. mdpi.com A study on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides reported that lead compounds exhibited acceptable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, indicating favorable metabolic stability for progression. nih.gov
| Compound Class | Finding | Reference |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | Some derivatives showed high intrinsic clearance in human liver microsomes. | researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Lead compounds demonstrated good in vitro PK profiles. | nih.gov |
| Pyrrolo[3,4-c]pyridine Derivatives | A methyl group was selected for its potential to enhance metabolic stability. | mdpi.com |
Plasma Protein Binding and Distribution Assessment
Specific data on the plasma protein binding and tissue distribution of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine are not detailed in the reviewed scientific literature. However, for a related pyrrolo[3,4-c]pyridine derivative, high plasma protein binding was observed, which precluded an in vivo assessment of its efficacy. nih.gov This highlights the importance of evaluating this parameter, as high binding can limit the free fraction of the drug available to exert its therapeutic effect.
Absorption and Permeability Characteristics
The absorption and permeability of a compound are key determinants of its oral bioavailability. Research on a 1H-pyrrolo[2,3-b]pyridine derivative developed as an ATM inhibitor, compound 25a, demonstrated excellent drug-like properties, including an oral bioavailability of 147.6% in mice, indicating superb absorption and permeability characteristics. nih.gov This suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold is a viable backbone for developing orally administered drugs.
Pharmacodynamics (PD) in Relevant Disease Models
The pharmacodynamics of 1H-pyrrolo[2,3-b]pyridine derivatives have been explored in various disease models, primarily in oncology and immunology, reflecting the diverse kinase targets that can be modulated by this scaffold.
Efficacy Assessment in Animal Models
Lead candidates from the 1H-pyrrolo[2,3-b]pyridine class have demonstrated significant efficacy in various preclinical models.
Oncology: A selective ATM inhibitor, compound 25a, when combined with irinotecan (B1672180), showed synergistic antitumor efficacy in HCT116 and SW620 xenograft models, with tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively. nih.govfigshare.com Another derivative, 4h, designed as an FGFR inhibitor, was shown to inhibit the proliferation of breast cancer 4T1 cells in vitro. nih.gov A separate series of derivatives were effective against FLT3-dependent human acute myeloid leukemia (AML) cell lines. nih.gov
Immunology & Inflammation: A moderately selective JAK3 inhibitor, compound 14c, demonstrated an immunomodulating effect by inhibiting interleukin-2 (B1167480) (IL-2)-stimulated T cell proliferation. researchgate.net In a different study, a JAK1-selective inhibitor, compound 31g, was found to reduce the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs), suggesting potential application in liver fibrosis. nih.gov
| Derivative | Disease Model | Key Finding | Reference |
|---|---|---|---|
| Compound 25a (ATM inhibitor) | HCT116 & SW620 Xenografts | Synergistic antitumor efficacy with irinotecan (TGI up to 95.4%). | nih.govfigshare.com |
| Compound 4h (FGFR inhibitor) | Breast Cancer (in vitro) | Inhibited proliferation and induced apoptosis of 4T1 cells. | nih.gov |
| Compound 14c (JAK3 inhibitor) | T Cell Proliferation Assay | Inhibited IL-2-stimulated T cell proliferation. | researchgate.net |
| Compound 31g (JAK1 inhibitor) | Liver Fibrosis (in vitro) | Reduced proliferation and fibrogenic gene expression in HSCs. | nih.gov |
Identification and Validation of Pharmacodynamic Biomarkers
The identification of relevant pharmacodynamic (PD) biomarkers is essential for evaluating the in vivo activity of lead candidates and for guiding clinical development. Based on the mechanisms of action for 1H-pyrrolo[2,3-b]pyridine derivatives, several potential PD biomarkers can be proposed.
For compounds targeting the JAK/STAT pathway, inhibition of T cell proliferation or analysis of downstream signaling proteins (e.g., phosphorylated STATs) could serve as robust biomarkers. researchgate.net In the context of liver fibrosis, the expression levels of fibrogenic genes in hepatic stellate cells would be a relevant biomarker to assess target engagement and efficacy. nih.gov For oncology applications, markers of apoptosis or inhibition of specific kinase pathways, such as the ATM pathway, would be appropriate for monitoring the therapeutic response. nih.gov
| Therapeutic Area | Potential Biomarker | Rationale | Reference |
|---|---|---|---|
| Immunology | Inhibition of T cell proliferation, pSTAT levels | Directly measures the effect of JAK inhibition on immune cell function. | researchgate.net |
| Liver Fibrosis | Fibrogenic gene expression in HSCs | Measures the anti-fibrotic effect at the cellular level. | nih.gov |
| Oncology | Inhibition of ATM pathway, apoptosis markers | Confirms target engagement and downstream anti-cancer effects. | nih.gov |
Toxicological Assessment and Safety Pharmacology
A thorough toxicological assessment is paramount to identify potential hazards and characterize the safety profile of this compound. This involves a battery of in vitro and in vivo studies designed to meet regulatory requirements and ensure patient safety in subsequent clinical phases.
Acute toxicity studies are typically the initial in vivo safety evaluation. These studies involve the administration of single, high doses of the test compound to rodent and non-rodent species to determine the potential for immediate adverse effects and to identify the maximum tolerated dose (MTD). Key parameters evaluated include clinical signs of toxicity, effects on body weight, and gross pathological changes at necropsy.
Subacute toxicity studies, often conducted over a period of 14 to 28 days, involve repeated daily administration of the compound. These studies are designed to provide information on the potential target organs of toxicity, the dose-response relationship for any observed adverse effects, and the potential for accumulation of the compound or its metabolites. A representative design for a subacute toxicity study is outlined below.
| Study Parameter | Description |
| Test System | Rodent (e.g., Sprague-Dawley rat) and Non-rodent (e.g., Beagle dog) species |
| Dose Levels | At least three dose levels (low, mid, high) and a vehicle control group |
| Route of Administration | Intended clinical route (e.g., oral, intravenous) |
| Duration | 28 days |
| Endpoints | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of target organs. |
Genotoxicity and mutagenicity assays are conducted to assess the potential of this compound to cause damage to genetic material. A standard battery of tests is employed to detect different types of genetic damage.
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
In Vitro Mammalian Cell Gene Mutation Test: This assay, often using mouse lymphoma or Chinese hamster ovary cells, evaluates the potential to induce forward mutations.
In Vitro or In Vivo Micronucleus Test: This test assesses chromosomal damage by detecting the formation of micronuclei in erythrocytes. The in vivo version is typically conducted in rodents.
In Vitro or In Vivo Chromosomal Aberration Test: This assay evaluates the potential to induce structural and numerical chromosomal abnormalities in mammalian cells.
| Assay | Purpose | Test System |
| Ames Test | To detect point mutations | S. typhimurium, E. coli |
| Mouse Lymphoma Assay | To detect gene mutations and clastogenicity | L5178Y mouse lymphoma cells |
| In Vivo Micronucleus Test | To assess chromosomal damage | Rodent bone marrow or peripheral blood |
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital organ functions. nih.govnih.govresearchgate.net The core battery of safety pharmacology studies, as outlined by the International Council for Harmonisation (ICH) S7A guidelines, focuses on the cardiovascular, central nervous, and respiratory systems. nih.govnih.govacmedsci.ac.uk
Cardiovascular System: The potential for cardiovascular effects is a major focus of safety pharmacology. acmedsci.ac.uk Key assessments include:
hERG (human Ether-à-go-go-Related Gene) Assay: An in vitro assay to assess the potential for QT interval prolongation, a risk factor for cardiac arrhythmias.
In Vivo Cardiovascular Studies: Typically conducted in conscious, telemetered animals (e.g., dogs, non-human primates) to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate following compound administration. acmedsci.ac.uk
Central Nervous System (CNS): CNS safety pharmacology studies aim to identify potential effects on neurological function. nih.govnih.gov A functional observational battery (FOB) or Irwin test in rodents is commonly used to assess changes in behavior, coordination, sensory and motor function, and autonomic activity.
Respiratory System: The impact on respiratory function is evaluated, often using whole-body plethysmography in conscious animals to measure respiratory rate, tidal volume, and minute volume. nih.govnih.govresearchgate.net
| System | Key Assessments |
| Cardiovascular | hERG assay, in vivo telemetry (ECG, blood pressure, heart rate) |
| Central Nervous | Functional Observational Battery (FOB), Irwin test |
| Respiratory | Whole-body plethysmography (respiratory rate, tidal volume) |
Formulation Development for Enhanced Oral Bioavailability and Targeted Delivery
For orally administered drugs, achieving adequate bioavailability is crucial for therapeutic efficacy. Formulation development for this compound would focus on overcoming any potential challenges related to poor solubility or permeability.
Strategies to enhance oral bioavailability may include:
Salt Formation: Creating a salt form of the molecule can significantly improve solubility and dissolution rate.
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance solubility and dissolution.
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the absorption of lipophilic compounds.
Targeted delivery strategies aim to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target effects. For a compound like this compound, this could involve:
Prodrug Approaches: Modifying the molecule to be inactive until it reaches the target tissue, where it is enzymatically cleaved to release the active drug.
Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles that are surface-functionalized with ligands that bind to receptors overexpressed on target cells.
| Formulation Strategy | Primary Goal |
| Salt Formation | Enhance solubility and dissolution rate |
| Particle Size Reduction | Increase surface area for dissolution |
| Amorphous Solid Dispersions | Improve solubility and dissolution of poorly soluble compounds |
| Lipid-Based Formulations | Enhance absorption of lipophilic drugs |
| Prodrugs | Improve targeted delivery and reduce systemic exposure |
| Nanoparticle Encapsulation | Target specific tissues or cells |
Future Research Directions and Therapeutic Prospects for 3 Bromo 6 Methyl 1h Pyrrolo 2,3 B Pyridine Based Agents
Design and Synthesis of Next-Generation Pyrrolo[2,3-b]pyridine Therapeutics with Improved Potency and Selectivity
The future of drug design using the 3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold lies in the rational synthesis of next-generation therapeutics with enhanced potency and selectivity. The 1H-pyrrolo[2,3-b]pyridine core is established as an effective "hinge binder," capable of forming key hydrogen bonds with the backbone of kinase enzymes, a critical interaction for potent inhibition. nih.gov The bromine atom on the scaffold is particularly advantageous, providing a reactive site for advanced synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. mdpi.com These reactions enable the introduction of a wide array of aryl and heteroaryl substituents, allowing for fine-tuning of the molecule's interaction with the target protein.
Structure-based drug design is a cornerstone of this effort. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications on the pyrrolo[2,3-b]pyridine core led to compounds with significantly improved inhibitory activity. One such derivative, compound 4h, demonstrated potent, low-nanomolar IC50 values against FGFR1, FGFR2, and FGFR3. nih.gov Molecular docking studies revealed that substituents could be optimized to occupy hydrophobic pockets and form additional hydrogen bonds within the ATP-binding site, thereby enhancing potency. nih.gov
Future strategies will likely incorporate "molecular hybridization," a technique that combines pharmacophoric elements from different bioactive molecules to create a single hybrid with superior activity. mdpi.com By merging fragments from known, potent kinase inhibitors with the this compound core, novel agents with multi-target profiles or enhanced selectivity for a single target can be engineered. This approach has proven successful in generating compounds with dual or multi-target activity. mdpi.com The systematic exploration of substitutions at the C3 and other positions will be critical for developing therapeutics that can overcome drug resistance and improve clinical outcomes.
Table 1: Structure-Activity Relationship of Pyrrolopyridine Derivatives
| Scaffold/Compound | Target Kinase(s) | Key Structural Modifications | Resulting Potency (IC50) |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine (Compound 1) | FGFR1 | 3-(methoxyphenyl)vinyl group at C5 | 1.9 µM |
| 1H-pyrrolo[2,3-b]pyridine (Compound 4h) | FGFR1, FGFR2, FGFR3 | Trifluoromethyl at C5 and a 3,5-dimethoxyphenyl group | 7 nM, 9 nM, 25 nM |
| 1H-pyrrolo[2,3-b]pyridine (Compound 16h) | MELK | 3-position substituted derivative | 32 nM |
Investigation of Synergistic Effects in Combination Therapies
The complexity of diseases like cancer, which often involve multiple signaling pathways, has underscored the limitations of single-agent therapies and highlighted the need for combination treatments. researchgate.net Derivatives of this compound are well-suited for this paradigm, either as components of multi-drug regimens or as scaffolds for single-molecule, multi-target inhibitors.
A significant future direction is the development of multi-kinase inhibitors from the pyrrolopyridine scaffold that can simultaneously block several oncogenic pathways. researchgate.net This approach can offer advantages over the co-administration of multiple drugs, including simplified pharmacokinetics and potentially reduced toxicity. researchgate.net For example, a single agent designed to inhibit VEGFR, EGFR, and other kinases crucial for tumor growth and angiogenesis could provide a more comprehensive blockade of cancer progression. researchgate.net
Alternatively, highly selective inhibitors derived from this compound can be strategically combined with other therapeutic agents. An inhibitor targeting the FGFR pathway, for instance, could be used in synergy with chemotherapy, immunotherapy, or inhibitors of other signaling pathways like PI3K-Akt. Such combinations can prevent the emergence of drug resistance, where cancer cells bypass the effect of a single inhibitor by activating alternative survival pathways. Future preclinical and clinical studies should systematically evaluate these combinations to identify the most effective synergistic pairings for various cancer types.
Discovery of Novel Biological Targets and Underexplored Disease Indications
While much of the research on pyrrolo[2,3-b]pyridine derivatives has focused on well-established cancer targets like FGFR, CDK8, and MELK, the therapeutic potential of this scaffold is likely much broader. nih.govnih.govacs.org A key area for future research is the systematic screening of compound libraries derived from this compound against diverse panels of biological targets to uncover novel therapeutic opportunities.
The pyrrolopyridine scaffold has already been associated with a wide range of biological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, and antimycobacterial effects. juniperpublishers.commdpi.comnih.gov Furthermore, related compounds have been investigated for diseases of the nervous system and for their potential as antidiabetic agents. mdpi.com This suggests that derivatives of this compound could be effective against a wide spectrum of human diseases beyond oncology.
Moreover, investigations into the mechanism of action of existing compounds have revealed potential for new applications. For example, a compound initially designed as a MELK inhibitor was found to be a multi-target kinase inhibitor that suppressed cancer cell proliferation through an off-target mechanism, suggesting its potential as a lead for discovering new anticancer targets. nih.gov Future research should embrace this possibility, using phenotypic screening and chemoproteomics to identify the full range of proteins that interact with this scaffold. This unbiased approach could lead to the discovery of first-in-class medicines for currently underexplored or intractable diseases.
Table 2: Known and Potential Biological Targets for Pyrrolopyridine-Based Agents
| Target Class | Specific Target(s) | Associated Disease Indication(s) |
|---|---|---|
| Receptor Tyrosine Kinases | FGFR1/2/3, VEGFR, c-Met | Cancer (Breast, Lung, Bladder, Liver) |
| Non-Receptor Tyrosine Kinases | JAK family, ITK | Autoimmune diseases, Inflammation, Cancer |
| Serine/Threonine Kinases | CDK8, MELK | Cancer (Colorectal) |
| Other Enzymes | Human Neutrophil Elastase (HNE) | Inflammatory diseases |
Development of Advanced Drug Delivery Systems (e.g., Nanoparticles, Prodrugs)
Despite promising potency in laboratory assays, many small-molecule inhibitors face challenges in clinical application due to poor pharmacokinetic properties, such as low aqueous solubility, rapid metabolism, and off-target toxicity. nih.gov Future development of therapeutics based on this compound must address these issues through the implementation of advanced drug delivery systems.
Nanoparticle-based delivery offers a promising strategy to improve the therapeutic index of pyrrolopyridine-based drugs. Encapsulating the active compound within nanoparticles, such as liposomes or polymeric micelles, can enhance its solubility, protect it from premature degradation in the bloodstream, and prolong its circulation time. Furthermore, nanoparticles can accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby increasing drug concentration at the site of action while minimizing exposure to healthy tissues.
Prodrug strategies represent another important avenue of research. A prodrug is an inactive or less active form of a drug that is converted into the active form within the body, often at the target site. By chemically modifying the this compound core—for example, at the pyrrole (B145914) nitrogen—with a cleavable promoiety, it may be possible to improve oral bioavailability, enhance membrane permeability, or achieve targeted drug release in specific cellular environments, such as the hypoxic microenvironment of a tumor. These advanced formulations will be crucial for translating potent molecules into effective and safe clinical therapies.
Applications in Chemical Biology as Tool Compounds and Molecular Probes
Beyond their direct therapeutic applications, derivatives of this compound are valuable platforms for the development of chemical biology tools. These tools, including highly selective tool compounds and molecular probes, are essential for dissecting complex biological pathways and validating new drug targets.
A tool compound is a potent and selective inhibitor used to study the biological function of a specific protein (e.g., a kinase) in a cellular or in vivo context. By synthesizing derivatives of this compound with high selectivity for a single kinase, researchers can probe the specific role of that kinase in disease signaling pathways without the confounding effects of off-target inhibition.
Molecular probes can be designed by incorporating reporter tags into the pyrrolopyridine scaffold. The bromine atom at the C3-position serves as an excellent synthetic handle for introducing such functionalities. For example:
Fluorescent Probes: Attaching a fluorescent dye would allow for the visualization of the drug's target protein within cells using advanced microscopy techniques, providing insights into its subcellular localization and dynamics.
Affinity Probes: Incorporating a biotin (B1667282) tag would enable the purification of the target protein and its associated binding partners from cell lysates. This "pull-down" approach is powerful for identifying new components of signaling complexes and understanding how drugs modulate these interactions.
Photo-affinity Probes: The addition of a photoreactive group would allow the compound to form a permanent, covalent bond with its target protein upon exposure to UV light. This technique is invaluable for definitively identifying the direct targets of a drug in a complex biological system.
The development of such probes from the this compound scaffold will provide powerful tools for the broader scientific community, accelerating the pace of drug discovery and our understanding of human biology.
Q & A
Q. What are the standard synthetic routes for 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : Reacting 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with arylboronic acids (e.g., 3-thienylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C .
- Halogenation : Direct bromination of the pyrrolo[2,3-b]pyridine core using N-bromosuccinimide (NBS) in DMF at 20°C for 4 hours .
Key Methodological Note : Purification often involves silica gel chromatography with gradients of dichloromethane/methanol (98:2 to 90:10) .
Q. How is the compound characterized structurally?
- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 8.3–8.9 ppm) and NH signals (δ 12.4–13.4 ppm). For example, 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine shows distinct triplets for phenylacetylene substituents (δ 7.42–7.60 ppm) .
- HRMS : Used to confirm molecular weight (e.g., [M+H]+ calcd 315.12403, observed 315.1237) .
Q. What are common derivatization reactions for this scaffold?
Q. How is purity verified for research-grade material?
Q. What solvents and conditions stabilize the compound during storage?
Store at –20°C under inert gas (N₂/Ar) in anhydrous DMF or DMSO. Avoid prolonged exposure to light due to potential decomposition of the pyrrole ring .
Advanced Research Questions
Q. How is regioselectivity controlled during halogenation or functionalization?
Regioselectivity in bromination is influenced by steric and electronic factors. For example, NBS in DMF selectively brominates the C3 position due to the electron-rich pyrrole nitrogen . In contrast, iodination at C5 requires careful control of stoichiometry to avoid over-halogenation .
Q. What strategies optimize yield in cross-coupling reactions?
Q. How are unstable intermediates (e.g., 3-amino derivatives) handled?
3-Amino-pyrrolo[2,3-b]pyridines decompose rapidly; immediate acylation or sulfonation is recommended. For example, reacting with nicotinoyl chloride in pyridine stabilizes the intermediate for subsequent SAR studies .
Q. What structural modifications enhance biological activity in kinase inhibition?
Q. How are contradictory data on bromination efficiency resolved?
Discrepancies in bromination yields (e.g., 51% vs. 96%) arise from reaction scale and purity of NBS. Small-scale reactions (<1 mmol) with freshly sublimed NBS improve consistency .
Data Contradiction Analysis
Example : Conflicting reports on the stability of 3-nitro intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
